molecular formula C8H6BFO3 B151820 (5-Fluorobenzofuran-2-yl)boronic acid CAS No. 473416-33-0

(5-Fluorobenzofuran-2-yl)boronic acid

Cat. No. B151820
M. Wt: 179.94 g/mol
InChI Key: YGLIPSIVUHENTJ-UHFFFAOYSA-N
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Description

(5-Fluorobenzofuran-2-yl)boronic acid is a boronic acid derivative that is of interest due to its potential applications in organic synthesis and as a building block for various chemical reactions. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar fluorinated boronic acids and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of fluorinated boronic acids can be complex, involving multiple steps and careful control of reaction conditions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile as described in one study involves the bromodeboronation of 2-cyano-6-fluorophenylboronic acid using NaOMe as a catalyst, demonstrating the general applicability of halodeboronation to synthesize aryl boronic acids . Another study describes a two-step reaction process using an organic lithium reagent to synthesize (3-fluoro-5-methylphenyl)boronic acid, followed by an oxidation reaction to produce 3-borono-5-fluorobenzoic acid with a total yield of 75.5% . These methods highlight the potential pathways for synthesizing related fluorobenzofuran boronic acids.

Molecular Structure Analysis

Fluorination and the presence of a boronic group can significantly influence the structural behavior of boronic acids. For example, fluorinated 1,2-phenylenediboronic acids have been shown to equilibrate with their dehydrated forms, and ab initio calculations suggest that fluorination stabilizes these cyclic semianhydrides . This information suggests that the molecular structure of (5-Fluorobenzofuran-2-yl)boronic acid would also be influenced by the presence of fluorine and the boronic group, potentially affecting its reactivity and stability.

Chemical Reactions Analysis

The reactivity of fluorinated boronic acids in chemical reactions is an area of significant interest. The study of 3-borono-5-fluorobenzoic acid indicates its utility in organic synthesis, particularly in Suzuki aryl-coupling reactions to synthesize olefins, styrene, and biphenyl derivatives . This suggests that (5-Fluorobenzofuran-2-yl)boronic acid could also be a valuable intermediate for similar coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be markedly affected by the presence of fluorine atoms. For instance, the acidity and structural behavior of fluorinated boronic acids are influenced by the synergy between the fluorine atoms and the boronic group, as demonstrated by the strong intermolecular hydrogen bonding observed in the crystal structure of tetrafluoro-1,2-phenylenediboronic acid . Additionally, a new boronic acid fluorescent reporter has been developed that changes emission intensities at three wavelengths upon sugar binding, indicating the potential for boronic acids to be used in sensor applications . These findings suggest that (5-Fluorobenzofuran-2-yl)boronic acid may also exhibit unique physical and chemical properties that could be exploited in various applications.

Scientific Research Applications

1. Organic Synthesis and Industrial Applications

2. Fluorescence-Based Sugar Sensing

Boronic acid derivatives, including (5-Fluorobenzofuran-2-yl)boronic acid, are utilized in developing fluorescent sensors for carbohydrates. They exhibit unique fluorescence changes upon binding with sugars, making them valuable in creating sensors for biological and medical applications (Junfeng Wang et al., 2005).

3. Development of Fluorescent Chemosensors

Boronic acids are instrumental in detecting biologically active substances, crucial for disease prevention, diagnosis, and treatment. These acids interact with diols to form complexes that serve as reporters in fluorescent sensors, aiding in probing carbohydrates and bioactive substances (S. Huang et al., 2012).

4. Utility in Sensing Applications

The reactivity of boronic acids with diols and strong Lewis bases, like fluoride or cyanide anions, enables their use in various sensing applications. These include biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Karel Lacina et al., 2014).

5. Biomaterials and Dynamic Covalent Behavior

Boronic acids, due to their ability to bind with biologically relevant diols, are extensively used in biomaterials. They form dynamic covalent or responsive hydrogels with polyols, crucial in sensing, delivery, and materials chemistry (William L. A. Brooks et al., 2018).

6. Fluorescence Quenching Studies

Studies on fluorescence quenching of boronic acid derivatives, like (5-Fluorobenzofuran-2-yl)boronic acid, provide insights into their potential use in fluorescence-based sensing technologies. This research contributes to understanding their photophysical properties in different environments (H. S. Geethanjali et al., 2015).

7. Effect of Fluorine Substituents

The presence of fluorine in boronic acids influences their properties, such as acidity, hydrolytic stability, and spectroscopic properties. Understanding these effects is vital for their applications in chemistry, biology, and medicine (Jan T. Gozdalik et al., 2017).

8. Molecular Rotors and Bioimaging

Fluorescent molecular rotors derived from boronic acids are developed for various applications, including viscosity sensing, reversible thermochromism, cytotoxicity studies, and bioimaging cells. These compounds provide a platform for advanced imaging techniques in biological systems (Marisol Ibarra-Rodrı Guez et al., 2017).

9. Potential Antiviral Applications

Modified boronic acid nanoparticles have shown potential as antiviral inhibitors, specifically against the Hepatitis C virus. This research opens up new avenues for the use of boronic acids in developing antiviral therapies (M. Khanal et al., 2013).

10. Biomedical Applications

Boronic acid polymers, including those derived from (5-Fluorobenzofuran-2-yl)boronic acid, are increasingly used in biomedical applications. They have shown potential in the treatment of diseases like HIV, obesity, diabetes, and cancer, highlighting their importance in developing new biomaterials (J. Cambre & B. Sumerlin, 2011).

Safety And Hazards

“(5-Fluorobenzofuran-2-yl)boronic acid” is associated with certain safety hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Boronic acids, including “(5-Fluorobenzofuran-2-yl)boronic acid”, have a wide range of applications in research. They are increasingly utilized in diverse areas, including biological labelling, protein manipulation and modification, separation, and the development of therapeutics . Future research may focus on expanding these applications and developing new methods for the synthesis and use of boronic acids.

properties

IUPAC Name

(5-fluoro-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLIPSIVUHENTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluorobenzofuran-2-yl)boronic acid

Synthesis routes and methods I

Procedure details

In a nitrogen atmosphere, to a solution of 2.0 g of 5-fluorobenzofuran in 150 ml tetrahydrofuran was added 18.5 ml of a 1.59 M solution of n-butyllithium in n-hexane at −78° C., and the mixture was stirred at the same temperature for 10 minutes and at 0° C. for further 10 minutes. At −78° C., 3.7 ml of triethoxyborane was added, and the mixture was stirred for 2 hours while elevating to 0° C. 30 ml of 1 N hydrochloric acid was added, stirred at room temperature for 1 hour, and then the mixture was extracted with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The crude product was purified and separated by silica gel column chromatography (ethyl acetate:n-hexane=1:3 to 1:1), to give 525 mg of the title compound as colorless crystals.
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Synthesis routes and methods II

Procedure details

To a solution of 5-fluorobenzofuran (10 g, 73.53 mmol) in dry tetrahydrofuran (250 mL) were added tetramethylethylenediamine (10.2 g, 87.93 mmol). The solution was kept below −60° C. under nitrogen, while BuLi (93.75 mmol, 2.5M solution in hexane) was added dropwise. It was warmed to −10° C. during 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −60° C. followed by dropwise addition of triisopropyl borate (41.4 g, 220.21 mmol). After warming to room temperature the mixture was quenched with hydrochloric acid (70 mL, 2N) and stirred for 1 h. The alkaline aqueous layer was brought to pH 5 and extracted with ethyl acetate (3×80 mL). All organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give 5-fluorobenzofuran-2-ylboronic acid (3.5 g, 26%) which was used for the next step without further purification.
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10 g
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10.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CP Seath, JWB Fyfe, JJ Molloy, AJB Watson - Synthesis, 2017 - thieme-connect.com
The synthesis of functionalized oxindoles and benzofuranones via oxidation of 2-BMIDA indoles and benzofurans, respectively, is described. Interconversion of boron species (BMIDA→…
Number of citations: 9 www.thieme-connect.com
BS Ox - core.ac.uk
: The synthesis of functionalized oxindoles and benzofuranones via oxidation of 2-BMIDA indoles and benzofurans, respectively, is described. Interconversion of boron species (BMIDA…
Number of citations: 0 core.ac.uk

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